N-butyl-3-nitrobenzamide
Overview
Description
N-butyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
- N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) : This compound shows significant antitumor activity. Preformulation and formulation studies revealed that BNB is sensitive to hydrolysis and has a favorable absorption, distribution, metabolism, and excretion profile. It showed moderate cytotoxicity against breast cancer cell lines and can potentiate its action when used in solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC) (Sena et al., 2017).
Chemotherapeutic Potential
- 4-Iodo-3-nitrobenzamide : This compound was found to be effective against various tumor cells. It is reduced to 4-iodo-3-nitrosobenzamide by tumor cells and induces cell death. Despite its potency in killing tumor cells, it showed no toxicity in animal models, highlighting its potential as a chemotherapeutic agent (Mendeleyev et al., 1995).
Synthesis and Applications in Heterocyclic Compounds
- 2-Nitrobenzamides : They can be used in the synthesis of 2-(het)arylquinazolin-4(3H)-ones, which are valuable in pharmaceutical research. A one-pot procedure for their preparation highlights the versatility of nitrobenzamides in heterocyclic compound synthesis (Romero et al., 2013).
Autophagy and Apoptosis in Cancer Cells
- N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) : This compound induces apoptosis and autophagy in cancer cells, specifically HL60 cells. It triggers the mitochondrial apoptotic pathway and leads to autophagic cell death, contributing to its cytotoxic effects (Perdigão et al., 2017).
Antiarrhythmic Activity
- N-[2-(1-Adamantylamino)-2-Oxoethyl]-N-(Aminoalkyl)Nitrobenzamides : A series of these compounds were synthesized and shown to have antiarrhythmic activity. One compound, in particular, was highlighted as a lead drug for further pharmacological and toxicological studies (Likhosherstov et al., 2014).
Properties
IUPAC Name |
N-butyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPLRMLCSBJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324384 | |
Record name | N-butyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70001-47-7 | |
Record name | 70001-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-butyl-3-nitrobenzamide interact with poly(9-vinylcarbazole), and what are the implications of this interaction?
A1: this compound acts as an electron acceptor, engaging in a charge-transfer (CT) interaction with poly(9-vinylcarbazole) (PVK), which acts as an electron donor. [] This interaction stems from the difference in electron affinity between the two molecules. UV-Vis spectroscopy revealed that the complexation equilibrium constant of PVK with N-butyl-3,5-dinitrobenzamide (a stronger electron acceptor) was larger than that with this compound. [] This suggests that the strength of the CT interaction is influenced by the electron-accepting ability of the nitrobenzamide derivative.
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